
1-(3-Methylphenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)propane-1,3-diol is an organic compound characterized by a propane backbone substituted with a 3-methylphenyl group and two hydroxyl groups at the 1 and 3 positions. This compound is a member of the class of diols, which are known for their versatile chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with a suitable diol precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by reduction to yield the desired diol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-methylbenzaldehyde in the presence of a diol precursor. This method ensures high yield and purity of the final product. Additionally, biotechnological routes using genetically modified microorganisms have been explored for sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 1-(3-methylphenyl)propane.
Substitution: Formation of 1-(3-methylphenyl)propyl halides or esters.
Applications De Recherche Scientifique
1-(3-Methylphenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
1-(3-Methylphenyl)propane-1,3-diol can be compared with other similar compounds, such as:
2-Methyl-1,3-propanediol: Similar in structure but with a methyl group at the 2-position, leading to different reactivity and applications.
1,3-Propanediol: Lacks the aromatic ring, resulting in distinct chemical properties and uses.
2-(4-Methylphenyl)propane-1,3-diol: Similar aromatic substitution but with the methyl group at the 4-position, affecting its chemical behavior.
Propriétés
Numéro CAS |
51699-43-5 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(3-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |
Clé InChI |
UZOYKBBAMVVEMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


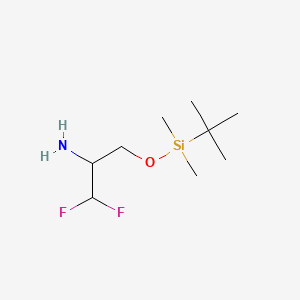
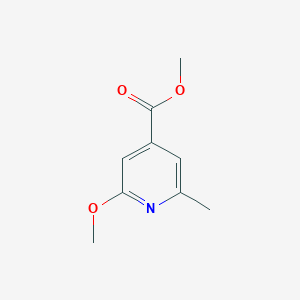
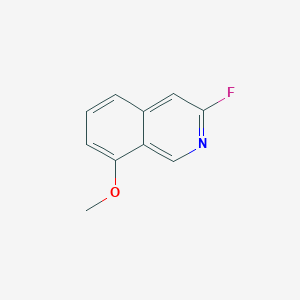
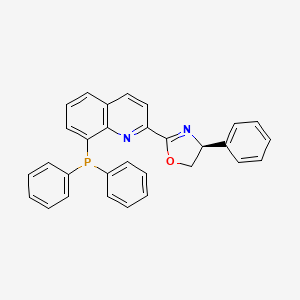
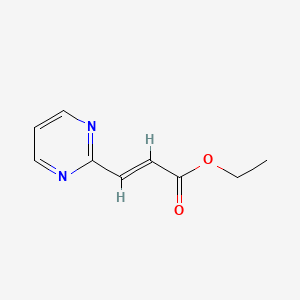
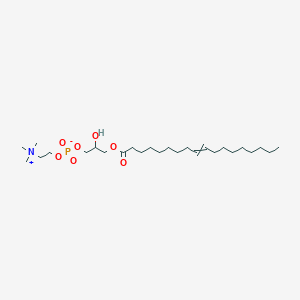

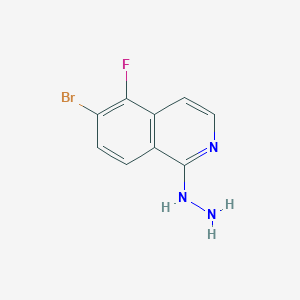

![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)

![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)


